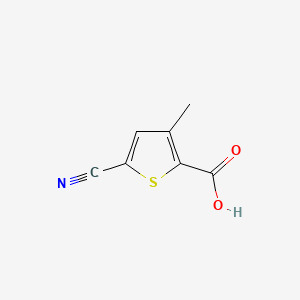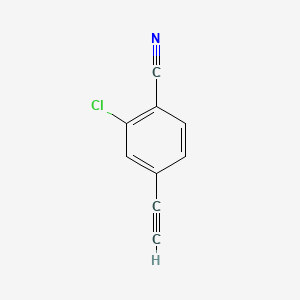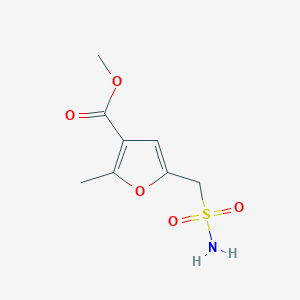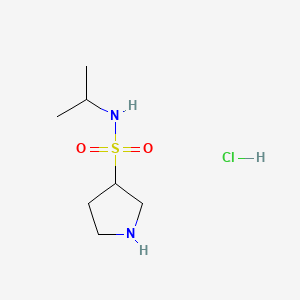![molecular formula C6H10ClNO2 B13480752 6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13480752.png)
6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxa-2-azabicyclo[321]octan-7-one hydrochloride is a bicyclic compound that features a nitrogen atom and an oxygen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride typically involves the nucleophilic attack and intramolecular cyclization of suitable starting materials. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure provides rigidity, which can enhance its binding affinity to certain receptors or enzymes. This structural feature is crucial in medicinal chemistry, where the compound’s effects are mediated through its interaction with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride include other azabicyclo[3.2.1]octane derivatives, such as:
- 2-Azabicyclo[3.2.1]octane
- 8-Azabicyclo[3.2.1]octane
Uniqueness
What sets this compound apart from these similar compounds is the presence of an oxygen atom within its bicyclic structure. This oxygen atom can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H10ClNO2 |
|---|---|
Poids moléculaire |
163.60 g/mol |
Nom IUPAC |
6-oxa-2-azabicyclo[3.2.1]octan-7-one;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6-5-3-4(9-6)1-2-7-5;/h4-5,7H,1-3H2;1H |
Clé InChI |
UILBHABTBPAXCS-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2CC1OC2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine](/img/structure/B13480679.png)




![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
![2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid](/img/structure/B13480731.png)





